4-Cyanobenzaldehyde 4-Cyanobenzaldehyde 4-cyanobenzaldehyde is a member of benzaldehydes.
Brand Name: Vulcanchem
CAS No.: 105-07-7
VCID: VC20897961
InChI: InChI=1S/C8H5NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H
SMILES: C1=CC(=CC=C1C=O)C#N
Molecular Formula: C8H5NO
Molecular Weight: 131.13 g/mol

4-Cyanobenzaldehyde

CAS No.: 105-07-7

Cat. No.: VC20897961

Molecular Formula: C8H5NO

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

4-Cyanobenzaldehyde - 105-07-7

Specification

CAS No. 105-07-7
Molecular Formula C8H5NO
Molecular Weight 131.13 g/mol
IUPAC Name 4-formylbenzonitrile
Standard InChI InChI=1S/C8H5NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H
Standard InChI Key WZWIQYMTQZCSKI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=O)C#N
Canonical SMILES C1=CC(=CC=C1C=O)C#N
Melting Point 100.5 °C

Introduction

Basic Information and Identification

4-Cyanobenzaldehyde is an aromatic compound with the molecular formula C₈H₅NO and a molecular weight of 131.13 g/mol . The compound features two functional groups: a nitrile (-C≡N) group at the para position relative to an aldehyde (-CHO) group on a benzene ring.

ParameterInformation
CAS Number105-07-7
IUPAC Name4-formylbenzonitrile
Molecular FormulaC₈H₅NO
Molecular Weight131.13 g/mol
EC Number203-267-3
InChI KeyWZWIQYMTQZCSKI-UHFFFAOYSA-N
SMILESO=CC1=CC=C(C#N)C=C1
PubChem CID66042
The compound is registered under various synonyms including p-cyanobenzaldehyde, benzonitrile, 4-formyl-, p-formylbenzonitrile, and 4-formylbenzonitrile . This diversity in nomenclature reflects its widespread use across different chemical disciplines and industries.

Physical and Chemical Properties

Physical Properties

4-Cyanobenzaldehyde typically appears as a white to slightly beige crystalline powder . Its physical characteristics make it suitable for various synthetic applications and laboratory procedures.

PropertyValue
Physical StateWhite to slightly beige crystalline powder
Melting Point100-102°C
Boiling Point133°C (at 12 mm Hg)
Density1.1971 (estimate)
Refractive Index1.4700 (estimate)
Flash Point133°C (at 12 mm Hg)
SolubilitySoluble in water, ethanol, ether, and chloroform
The compound is sensitive to air and should be stored below +30°C to maintain its stability and purity . These properties influence its handling requirements in laboratory and industrial settings.

Chemical Structure and Reactivity

The chemical structure of 4-cyanobenzaldehyde features a benzene ring with two electron-withdrawing groups: an aldehyde group and a nitrile group positioned para to each other. This arrangement creates a highly reactive molecule with distinct electronic properties.
The aldehyde group (-CHO) is susceptible to nucleophilic additions and can participate in numerous condensation reactions, including aldol condensations, Wittig reactions, and reductive aminations. The nitrile group (-C≡N) can undergo hydrolysis, reduction, and various transformations to yield amines, amides, and other nitrogen-containing functional groups.
This dual functionality makes 4-cyanobenzaldehyde particularly valuable in multi-step synthetic pathways, allowing for selective transformations and the creation of complex molecular architectures.

Synthesis Methods

Industrial Production

The industrial production of 4-cyanobenzaldehyde typically involves a multi-step process. One significant method described in patent literature utilizes 3-(or 4-)dichloromethylbenzonitrile as a starting material .
The synthetic pathway proceeds as follows:

  • Reaction of 3-(or 4-)dichloromethylbenzonitrile with morpholine to produce 3-(or 4-)dimorpholinomethylbenzonitrile

  • Hydrolysis of this intermediate with 35% hydrochloric acid to yield 4-cyanobenzaldehyde
    The patent notes that the hydrolysis should be conducted at a pH between 1-2, with an optimal temperature range of 60-90°C. Lower temperatures can impede reaction progress, while proper conditions yield high-purity product .

Laboratory Synthesis

In laboratory settings, several methods have been developed for synthesizing 4-cyanobenzaldehyde or its derivatives. These approaches often involve oxidation of corresponding alcohols, selective reduction of nitrile-containing esters, or functional group interconversions.
Recent research has also explored electrochemical methods for synthesizing derivatives of 4-cyanobenzaldehyde. For instance, electrochemical annulation via four-component domino reactions has been used to create isoxazole derivatives from 4-cyanobenzaldehyde . This approach represents an environmentally friendly alternative to traditional synthetic methods, utilizing electricity as an oxidant rather than potentially harmful chemical oxidizers.

Spectroscopic Characterization

Mass Spectrometry Data

Mass spectrometry provides valuable information about the fragmentation pattern of 4-cyanobenzaldehyde, confirming its structure and purity. The compound exhibits a molecular ion peak at m/z 131, consistent with its molecular formula C₈H₅NO.

m/z ValueRelative Abundance (%)
27.01.6
39.02.6
50.012.3
51.010.7
75.015.5
76.019.2
102.058.9
130.0100.0
131.069.7
132.06.6
This mass spectrum was obtained under specific conditions: source temperature of 260°C, sample temperature of 150°C, using a reservoir at 75 eV . The fragmentation pattern shows characteristic peaks for aromatic nitriles, with prominent fragments at m/z 102, 76, and 50.

Nuclear Magnetic Resonance (NMR) Data

1H NMR spectroscopy of 4-cyanobenzaldehyde provides critical structural information. The spectrum, typically measured in CDCl₃, shows distinctive signals for aromatic protons and the aldehyde proton. These spectral data aid in confirming the structure and purity of synthesized compounds .
The 1H NMR spectrum features signals for:

  • Aldehyde proton (singlet at high chemical shift, approximately δ 10 ppm)

  • Aromatic protons (multiplets in the region of δ 7.5-8.0 ppm)
    These spectroscopic data are essential for structure elucidation and quality control in both research and industrial settings.

Applications in Chemical Research and Industry

Organic Synthesis Applications

4-Cyanobenzaldehyde serves as a versatile building block in organic synthesis, enabling the creation of diverse compounds with potential applications in pharmaceuticals, materials science, and other fields.
One of its most significant applications is in the synthesis of heterocyclic compounds. The compound is used as a reagent in the synthesis of boron-dipyrromethenes (BODIPY), porphyrins, corroles, and other related macrocycles . These structures have applications in photodynamic therapy, molecular imaging, and catalysis.
Recent research has demonstrated the use of 4-cyanobenzaldehyde in electrochemical assembly of isoxazoles via four-component domino reactions. This approach represents an environmentally friendly method for creating valuable five-membered heterocyclic compounds with potential applications in medicinal chemistry .

Pharmaceutical Applications

In pharmaceutical research, 4-cyanobenzaldehyde serves as an important intermediate in the synthesis of various bioactive compounds. It is used in the creation of hydrazone-based inhibitors of adipose-triglyceride lipase (ATGL), which have potential applications in metabolic disorders .
The compound is also employed as a reagent in the synthesis of BAZ2-ICR, a chemical probe targeting the bromo domains of BAZ2A and BAZ2B . This application highlights its utility in the development of tools for epigenetic research.
4-Cyanobenzaldehyde derivatives have been investigated for their potential as anti-cancer and anti-inflammatory agents, demonstrating the compound's value in medicinal chemistry .

Materials Science Applications

In materials science, 4-cyanobenzaldehyde plays a crucial role in the development of:

  • Fluorescent dyes: The compound serves as a key precursor in the production of fluorescent materials essential for biological imaging and diagnostics .

  • Specialty polymers: 4-Cyanobenzaldehyde contributes to the development of polymers with enhanced thermal stability and chemical resistance .

  • Advanced materials: It is utilized in the formulation of coatings and adhesives, providing improved adhesion and durability for industrial applications .
    The dual functionality of 4-cyanobenzaldehyde enables researchers to introduce both nitrile and aldehyde groups into target materials, allowing for subsequent modifications and the fine-tuning of material properties.

Hazard StatementClassification PercentageDescription
H302100%Harmful if swallowed
H31289.4%Harmful in contact with skin
H33291.5%Harmful if inhaled
H31517%Causes skin irritation
H31917%Causes serious eye irritation
H33514.9%May cause respiratory irritation
These hazard classifications are based on aggregated information from 47 reports by companies from 6 notifications to the ECHA C&L Inventory . The percentage values indicate the proportion of notifications that include each hazard code.

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